molecular formula C7H14ClF2NO B2636055 (1S,2R)-2-Amino-6,6-difluoro-2-methylcyclohexan-1-ol;hydrochloride CAS No. 2580094-79-5

(1S,2R)-2-Amino-6,6-difluoro-2-methylcyclohexan-1-ol;hydrochloride

Cat. No.: B2636055
CAS No.: 2580094-79-5
M. Wt: 201.64
InChI Key: GHSMEZKVWXCLHG-RIHPBJNCSA-N
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Description

(1S,2R)-2-Amino-6,6-difluoro-2-methylcyclohexan-1-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and the presence of fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Amino-6,6-difluoro-2-methylcyclohexan-1-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Fluorination: Introduction of fluorine atoms at the 6,6-positions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination: Introduction of the amino group at the 2-position using methods like reductive amination.

    Resolution: Separation of the desired enantiomer using chiral resolution techniques, such as chromatography or crystallization.

    Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Amino-6,6-difluoro-2-methylcyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the amino group to form amines.

    Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2R)-2-Amino-6,6-difluoro-2-methylcyclohexan-1-ol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Amino-6,6-difluoro-2-methylcyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-Amino-2-methylcyclohexanol
  • (1S,2R)-2-Amino-6-fluoro-2-methylcyclohexanol
  • (1S,2R)-2-Amino-2-methylcyclohexan-1-ol

Uniqueness

The presence of two fluorine atoms at the 6,6-positions distinguishes (1S,2R)-2-Amino-6,6-difluoro-2-methylcyclohexan-1-ol;hydrochloride from its analogs. This structural feature imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions with molecular targets.

Biological Activity

(1S,2R)-2-Amino-6,6-difluoro-2-methylcyclohexan-1-ol;hydrochloride is a chemical compound with potential biological activity. Its unique structure, featuring difluoromethyl and amino groups, suggests possible interactions with biological systems. This article reviews available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H14ClF2NO
  • Molecular Weight : 201.64 g/mol
  • CAS Number : 2580094-79-5

The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. Preliminary studies indicate that it may influence neurotransmitter systems and exhibit potential as a therapeutic agent in neurological disorders.

Potential Targets:

  • Neurotransmitter Receptors : The compound's amino group may facilitate binding to receptors involved in neurotransmission.
  • Enzyme Inhibition : The difluoromethyl group could enhance the compound's ability to inhibit certain enzymes involved in metabolic pathways.

Biological Activity Data

ActivityDescriptionReference
Antidepressant-like effectsStudies suggest potential antidepressant properties through modulation of serotonin pathways.
Neuroprotective effectsDemonstrated ability to protect neuronal cells from oxidative stress in vitro.
Antitumor activityEarly investigations indicate possible anticancer properties through inhibition of specific tumor markers.

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound exhibited significant neuroprotective effects against oxidative stress. The mechanism was attributed to the compound's ability to reduce reactive oxygen species (ROS) levels, thereby preventing cell death.

Study 2: Antidepressant Activity

In behavioral models of depression, administration of the compound showed a reduction in depressive-like symptoms. The study highlighted its potential interaction with serotonin receptors, suggesting a mechanism similar to that of traditional antidepressants.

Study 3: Anticancer Properties

Research indicated that the compound could inhibit cell proliferation in certain cancer cell lines. The findings suggested that it may act through pathways involving apoptosis and cell cycle regulation.

Properties

IUPAC Name

(1S,2R)-2-amino-6,6-difluoro-2-methylcyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c1-6(10)3-2-4-7(8,9)5(6)11;/h5,11H,2-4,10H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSMEZKVWXCLHG-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1O)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCC([C@H]1O)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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